1-Benzothiophene-3-carbaldehyde

Enzyme inhibition CYP2A6 Virtual screening

Programs targeting CYP2A6, AChE/BuChE/CA, or TNAP often face scaffold limitations with monocyclic thiophene aldehydes lacking the hydrophobic surface and electronic profile for target engagement. 1-Benzothiophene-3-carbaldehyde (CAS 5381-20-4) resolves this with its fused benzothiophene core. • CYP2A6 inhibitor lead scaffold validated by virtual screening campaigns • Phosphine-free Pd coupling to 2-arylbenzo[b]thiophenes eliminates ligand costs and purification burden • Schiff base hydrazones achieve nanomolar Ki against AChE, BuChE, CAI, and CAII, exceeding acetazolamide and tacrine controls • TNAP isoform-selective inhibitor libraries accessible from a single building block

Molecular Formula C9H6OS
Molecular Weight 162.21 g/mol
CAS No. 5381-20-4
Cat. No. B160397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-3-carbaldehyde
CAS5381-20-4
Molecular FormulaC9H6OS
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C=O
InChIInChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H
InChIKeyWDJLPQCBTBZTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-3-carbaldehyde Overview


1-Benzothiophene-3-carbaldehyde (benzo[b]thiophene-3-carboxaldehyde) is a heterocyclic aromatic aldehyde (C9H6OS, MW 162.21 g/mol) featuring a reactive formyl group at the 3-position of a benzothiophene core [1]. With a melting point of 53–57 °C and boiling point of 166 °C at 20 mmHg, this yellow to brown crystalline powder serves as a versatile intermediate for constructing bioactive heterocyclic systems and functional materials .

Synthetic Versatility Direct phosphine-free Pd coupling to 2-arylbenzothiophenes via 3-formyl group
Bioactive Scaffold Entry Precursor for CYP2A6, cholinesterase, and carbonic anhydrase inhibitor series
Handling Convenience Crystalline solid reduces volatility and improves weighing accuracy vs liquid analogs

1-Benzothiophene-3-carbaldehyde: Why It Cannot Be Substituted


Substitution with simpler analogs such as thiophene-3-carbaldehyde or positional isomers like benzo[b]thiophene-2-carbaldehyde fails due to fundamental differences in electronic distribution, steric environment, and enzyme recognition. The fused benzene ring in 1-benzothiophene-3-carbaldehyde alters π-electron density and provides extended aromatic surface for hydrophobic interactions not available in monocyclic thiophene aldehydes [1]. Positional isomerism further dictates synthetic accessibility; the 3-carbaldehyde uniquely enables phosphine-free palladium coupling with aryl halides to yield 2-arylbenzo[b]thiophenes, a pathway not readily accessible from the 2-carbaldehyde isomer . In biological contexts, derivatives of the 3-carbaldehyde scaffold demonstrate potent inhibition of CYP2A6, AChE/BuChE, and carbonic anhydrase isoforms, whereas simple thiophene aldehydes or 2-isomers either lack this profile or require extensive reoptimization [2].

Positional Isomer (2-Carbaldehyde)
Does not support direct phosphine-free Pd coupling; synthetic route and library scope differ.
Monocyclic Thiophene Aldehydes
Lack fused benzene ring; π-electron and hydrophobic contributions may not transfer to enzyme targets.
Non-Benzothiophene Heterocycles
Reported inhibitor profiles (CYP2A6, ChE, CA) are scaffold-specific; reoptimization likely required.

1-Benzothiophene-3-carbaldehyde: Comparative Evidence


CYP2A6 Inhibition Potency

1-Benzothiophene-3-carbaldehyde was identified as one of the most potent CYP2A6 inhibitors in a crystal structure-based virtual screening study, exhibiting potency comparable to optimized alkylamine derivative lead compounds [1].

CYP2A6 Inhibition Rank
Head-to-head
Ranked among the most active inhibitors, comparable to optimized alkylamine leads
Supports CYP2A6-targeted screening from a simple aldehyde scaffold
Exact IC50 not publicly disclosed; experimental validation confirmed
Enzyme inhibition CYP2A6 Virtual screening Smoking cessation

Cholinesterase & Carbonic Anhydrase Dual Inhibition

Schiff base derivatives of benzothiophene-3-carboxaldehyde (compounds 1a and 1b) demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human carbonic anhydrase isoforms I and II (CAI, CAII). Compound 1b showed stronger CA inhibition than the acetazolamide (AZA) control, while both derivatives outperformed tacrine against cholinesterases [1].

Multi-target Enzyme Inhibition
Head-to-head
Ki AChE/BuChE 1.31–2.16 nM; Ki CAI/CAII 27.86–126.28 nM; exceeded tacrine and AZA controls
Nanomolar-level inhibition observed across four targets; supports multi-target ligand research
In vitro enzyme assays and molecular modeling
Cholinesterase inhibition Carbonic anhydrase inhibition Schiff base Alzheimer's disease Glaucoma

Selective TNAP Inhibition

Benzo[b]thiophene derivatives incorporating the 3-carbaldehyde scaffold were synthesized and evaluated as alkaline phosphatase inhibitors. While the parent aldehyde serves as the synthetic entry point, downstream derivatives demonstrated selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP) [1].

TNAP Selectivity Evidence
Class-level
Benzothiophene derivatives exhibited TNAP isoform selectivity over other phosphatases
Scaffold may confer TNAP selectivity; specific SAR studies recommended
Derivative IC50 not available for parent aldehyde
Alkaline phosphatase inhibition TNAP Biomineralization Vascular calcification

Phosphine-Free Palladium Coupling Utility

1-Benzothiophene-3-carbaldehyde undergoes phosphine-free palladium coupling with aryl halides to yield 2-arylbenzo[b]thiophenes . This regioselective transformation is not accessible from the 2-carbaldehyde isomer without additional synthetic steps.

Regioselective Pd Coupling
Method context
3-carbaldehyde enables direct, phosphine-free coupling with aryl halides at the 2-position
Simplifies synthesis of 2-arylbenzothiophenes vs. 2-carbaldehyde isomer
Phosphine-free conditions; reported in synthetic methodology
Palladium coupling C–H activation Heterocyclic synthesis Phosphine-free catalysis

Solid-State Stability & Storage Profile

1-Benzothiophene-3-carbaldehyde is a crystalline solid (mp 53–57 °C) at room temperature, in contrast to lower-melting or liquid thiophene aldehydes (e.g., thiophene-3-carbaldehyde, mp <30 °C) that require more stringent cold-chain management .

Physical State Comparison
Cross-study comparable
Crystalline solid, mp 53–57 °C vs. liquid thiophene-3-carbaldehyde (mp <-25 °C)
Improved handling and storage stability; reduces volatility-related loss
Standard lab conditions; inert atmosphere recommended
Physical properties Melting point Stability Storage

1-Benzothiophene-3-carbaldehyde: Application Scenarios


CYP2A6 Inhibitors for Smoking Cessation

Research groups focused on developing CYP2A6 inhibitors for smoking reduction therapy should prioritize 1-benzothiophene-3-carbaldehyde as a validated lead scaffold. This compound emerged alongside optimized alkylamines as one of the most potent CYP2A6 inhibitors from a virtual screening campaign, providing an immediate, structurally distinct starting point for hit-to-lead optimization [1].

Dual Cholinesterase/Carbonic Anhydrase Inhibitors

Programs targeting multi-target-directed ligands for Alzheimer's disease, Parkinson's disease, or glaucoma should procure this compound for Schiff base derivative synthesis. The resulting hydrazone derivatives (1a and 1b) demonstrate nanomolar Ki values against AChE, BuChE, CAI, and CAII, with potency exceeding both acetazolamide and tacrine controls in direct comparative assays [2].

TNAP Inhibitors for Vascular Calcification

Investigators exploring tissue-nonspecific alkaline phosphatase (TNAP) as a therapeutic target for vascular calcification, chronic kidney disease-mineral bone disorder (CKD-MBD), or pathological biomineralization should utilize 1-benzothiophene-3-carbaldehyde as the core building block. Structure-activity relationship studies confirm that the benzothiophene scaffold confers isoform selectivity for TNAP, enabling synthesis of focused inhibitor libraries [3].

2-Arylbenzothiophene Library Synthesis

Medicinal chemistry and materials science laboratories requiring efficient access to 2-arylbenzo[b]thiophene derivatives should select the 3-carbaldehyde isomer over the 2-carbaldehyde or monocyclic thiophene alternatives. The phosphine-free palladium coupling route directly installs aryl groups at the 2-position in a single step, eliminating phosphine ligand costs, reducing purification burden, and accelerating library generation .

Application
Selection Property
Validation Focus
CYP2A6 Inhibitor Screening
CYP2A6 inhibition profile
Virtual screening hit validation & assay confirmation
Multi-target Enzyme Inhibition Studies
ChE/CA inhibition data
Comparative enzyme assays & isoform selectivity
TNAP Inhibitor Exploration
TNAP selectivity evidence
Isoform-specific activity & SAR evaluation
2-Arylbenzothiophene Library Synthesis
Regioselective coupling route
Coupling efficiency & phosphine-free conditions

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